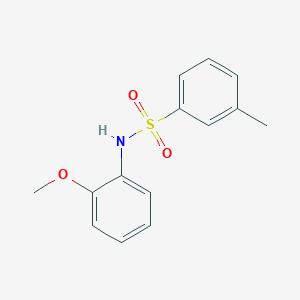

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-5-7-12(10-11)19(16,17)15-13-8-3-4-9-14(13)18-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIZAZVJUAELPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction of 3-Methylbenzenesulfonyl Chloride with o-Anisidine

The most direct route to N-(2-methoxyphenyl)-3-methylbenzenesulfonamide involves the condensation of 3-methylbenzenesulfonyl chloride with o-anisidine (2-methoxyaniline). This method, adapted from the synthesis of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, proceeds under mild conditions:

Reactants :

Procedure :

Mechanistic Insight :

The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in side reactions.

- Temperature Control : Slow addition at 0°C minimizes exothermic side reactions (e.g., sulfonate ester formation).

- Workup : Neutralization with dilute HCl removes unreacted sulfonyl chloride, while recrystallization from methanol-water yields high-purity product.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| DCM | 0 → 25 | Pyridine | 93 |

| THF | 25 | NaOH (aq) | 88 |

| Acetone | 25 | Et₃N | 85 |

Nucleophilic Substitution Approaches

Alkylation of Sulfonamide Precursors

Secondary sulfonamides can be synthesized via N-alkylation of primary sulfonamides. For example, lithium hydride (LiH) in dimethylformamide (DMF) facilitates the alkylation of this compound precursors with alkyl halides:

Reactants :

- Primary sulfonamide (e.g., N-(2-methoxyphenyl)benzenesulfonamide)

- Alkyl halide (e.g., methyl iodide)

- Base : Lithium hydride (1.1 equiv.)

Procedure :

Bromination and Functionalization

Bromination of the aromatic ring enables further derivatization. For instance, brominating this compound with liquid bromine in glacial acetic acid introduces bromine at the 4- and 5-positions of the methoxyphenyl ring:

Reactants :

- This compound

- Bromine (2.5 equiv.)

- Glacial acetic acid (solvent)

Procedure :

Alternative Synthetic Routes

Catalytic Hydrogenation of Nitro Precursors

A patent method for synthesizing enantiomerically pure sulfonamides can be adapted:

Reactants :

- 2-Methoxy-5-nitrobenzenesulfonamide

- Hydrogen gas (3 atm)

- Catalyst : Palladium on carbon (Pd/C)

Procedure :

Solid-Phase Synthesis

A green chemistry approach utilizes polymer-supported reagents to minimize waste:

Reactants :

- Wang resin-bound o-anisidine

- 3-Methylbenzenesulfonyl chloride

Procedure :

Characterization and Analytical Data

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamides are known for their diverse biological activities, making them significant in medicinal chemistry. N-(2-methoxyphenyl)-3-methylbenzenesulfonamide and its derivatives have been studied for their potential as:

- Antimicrobial Agents : Sulfonamides exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria. For instance, studies have shown that N-(2-methoxyphenyl)-4-methylbenzenesulfonamide showed significant inhibition against various bacterial strains using the disc diffusion method .

- Anti-inflammatory and Analgesic Activities : The structural characteristics of sulfonamides allow them to interact with biological targets involved in inflammatory processes. Some studies suggest that similar compounds can modulate inflammatory pathways, which may lead to therapeutic applications in treating conditions like rheumatoid arthritis .

Anticancer Research

Recent investigations into the anticancer properties of sulfonamide compounds have revealed promising results:

- Targeting Cancer Cell Lines : this compound has been evaluated for its cytotoxic effects on specific tumor cell lines, including breast cancer (MCF7) cells. The presence of the methoxy group enhances binding affinity to biological targets, potentially leading to novel cancer therapies.

- Mechanisms of Action : Structure-activity relationship (SAR) studies have identified how modifications to the sulfonamide structure can influence its efficacy against cancer cells. For example, certain substitutions on the phenyl rings were found to sustain activation of pathways such as NF-κB and ISRE, which are crucial for cell survival and proliferation in cancer .

Data Tables

The following table summarizes key findings from research on this compound:

Case Study 1: Antimicrobial Activity

A study conducted by Ahmad et al. (2012) assessed the antimicrobial efficacy of various sulfonamides, including N-(2-methoxyphenyl)-4-methylbenzenesulfonamide. The compound exhibited significant zones of inhibition against Bacillus subtilis and Streptococcus species, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cancer Treatment

Research published in 2019 focused on the SAR of sulfonamides related to their anticancer activity. It was found that specific modifications to the phenyl rings significantly enhanced the compounds' ability to activate NF-κB signaling pathways, crucial for cancer cell survival. This suggests a pathway for developing more effective anticancer agents based on the sulfonamide structure .

Mécanisme D'action

The mechanism of action of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The 2-methoxy group (electron-donating) in the target compound contrasts with 4-fluoro (electron-withdrawing) and 3-chloro (moderate withdrawal) analogs, affecting sulfonamide acidity and receptor binding.

Activité Biologique

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The presence of the methoxyphenyl group is believed to enhance its interaction with biological targets, potentially increasing its efficacy.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may lead to the inhibition of specific enzymes or modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Sulfonamides, including this compound, have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at specific concentrations .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The observed IC50 values suggest that it can effectively inhibit cell proliferation at low concentrations (below 10 µg/mL) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| HeLa | <10 | Cell cycle arrest |

| SKOV-3 | 7.87 - 70.53 | Apoptosis induction |

Case Studies

- Microtubule Destabilization : In a study examining various sulfonamide derivatives, this compound was found to disrupt microtubule assembly at concentrations around 20 μM, indicating its potential as a microtubule-destabilizing agent .

- Caspase Activation : Another investigation revealed that this compound enhances caspase-3 activity in MDA-MB-231 breast cancer cells, further supporting its role in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.